molecular formula C33H40O20 B12408647 Plantanone B

Plantanone B

Cat. No.: B12408647
M. Wt: 756.7 g/mol
InChI Key: PSVKHLFIIZQISP-CFRIXVKNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Plantanone B, also known as Penang B, is a natural organic compound that belongs to the fragrance ingredient category. It is a flavonoid isolated from the flowers of Hosta plantaginea, a traditional Chinese medicinal plant. This compound is known for its anti-inflammatory and antioxidant properties .

Preparation Methods

Plantanone B is primarily extracted from natural sources, especially from the roots and resin of the woody plant Penang (Plantanus spp.). The extraction methods typically include distillation and solvent extraction . There is limited information on synthetic routes and industrial production methods for this compound, as it is mainly obtained from natural sources.

Chemical Reactions Analysis

Plantanone B undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert this compound into other derivatives.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Plantanone B has a wide range of scientific research applications, including:

    Chemistry: this compound is studied for its chemical properties and reactions.

    Biology: It is used in biological studies to understand its effects on various biological processes.

    Medicine: this compound has shown potential in treating inflammation-related diseases due to its anti-inflammatory properties. .

    Industry: this compound is used in the fragrance industry due to its aromatic properties.

Mechanism of Action

Plantanone B exerts its effects through various molecular targets and pathways. It has been shown to inhibit cyclooxygenase (COX)-1 and COX-2 enzymes, which are involved in the inflammatory response. The compound also exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress . The inhibition of COX enzymes and antioxidant properties contribute to its anti-inflammatory effects.

Comparison with Similar Compounds

Plantanone B is similar to other flavonoids isolated from Hosta plantaginea, such as Plantanone A, kaempferol, and astragalin. These compounds share similar anti-inflammatory and antioxidant properties but differ in their chemical structures and specific biological activities . This compound is unique due to its specific molecular structure and the combination of its biological activities.

Similar Compounds

This compound stands out due to its specific inhibitory effects on COX enzymes and its moderate antioxidant activity, making it a valuable compound for research in inflammation-related diseases and oxidative stress.

Properties

Molecular Formula

C33H40O20

Molecular Weight

756.7 g/mol

IUPAC Name

3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one

InChI

InChI=1S/C33H40O20/c1-10-19(38)23(42)27(46)32(48-10)53-30-25(44)21(40)17(9-47-31-26(45)24(43)20(39)16(8-34)50-31)51-33(30)52-29-22(41)18-14(37)6-13(36)7-15(18)49-28(29)11-2-4-12(35)5-3-11/h2-7,10,16-17,19-21,23-27,30-40,42-46H,8-9H2,1H3/t10-,16+,17+,19-,20+,21+,23+,24-,25-,26+,27+,30+,31+,32-,33-/m0/s1

InChI Key

PSVKHLFIIZQISP-CFRIXVKNSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)CO[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)COC6C(C(C(C(O6)CO)O)O)O)O)O)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.